molecular formula C41H35N3O4 B13438859 N-Fmoc-1-trityl L-Homohistidine

N-Fmoc-1-trityl L-Homohistidine

Cat. No.: B13438859
M. Wt: 633.7 g/mol
InChI Key: ZEKQMTMRKGEVMF-LHEWISCISA-N
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Description

Contextualization of L-Homohistidine within Unnatural Amino Acid Chemistry

Unnatural amino acids, also known as non-proteinogenic amino acids, are those not found among the 22 standard amino acids that are naturally encoded by the genetic code for protein assembly. wikipedia.orgwikipedia.org While over 140 non-proteinogenic amino acids are known to occur in nature, thousands more can be created synthetically in the laboratory. wikipedia.org These unique building blocks are essential tools in protein engineering and medicinal chemistry, where they are used to study or enhance protein function and to create bioactive peptides with therapeutic potential. bitesizebio.comnih.gov

L-Homohistidine falls into this category as a synthetic analogue of the natural amino acid L-histidine. Its defining feature is the presence of an additional methylene (B1212753) group in its side chain, which extends the distance between the alpha-carbon and the imidazole (B134444) ring. This structural modification can influence the conformational flexibility of the peptide backbone and alter steric and electronic interactions within a final peptide product. The introduction of such unnatural amino acids allows researchers to probe biological systems, enhance peptide stability, and design molecules with tailored functions. bitesizebio.comnih.gov

Significance of N-Fmoc-1-trityl L-Homohistidine as a Protected Building Block in Synthetic Methodologies

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating custom peptides. smolecule.com In SPPS, amino acids are added sequentially to a growing chain anchored to a solid resin support. nih.gov To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—the alpha-amino group and any reactive side chains—must be temporarily masked with protecting groups.

This compound is equipped with a dual-protection scheme that is critical for its function:

N-Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the alpha-amino group at the N-terminus. The Fmoc group is base-labile, meaning it can be selectively removed under mild alkaline conditions, typically with a piperidine (B6355638) solution, to allow the next amino acid in the sequence to be coupled. nih.gov

1-trityl (triphenylmethyl): This bulky group protects the nitrogen atom of the imidazole ring in the homohistidine side chain. The imidazole ring is chemically active and can cause undesirable side reactions and racemization (a loss of stereochemical purity) during peptide synthesis. bris.ac.ukadvancedchemtech.com The trityl group is acid-labile and is typically removed during the final cleavage step from the resin support using a strong acid like trifluoroacetic acid (TFA). peptide.com

This use of two different classes of protecting groups (base-labile Fmoc and acid-labile Trt) is known as an "orthogonal protection strategy." nih.gov It allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection, which is essential for the successful synthesis of complex peptides. nih.gov

Overview of Academic Research Trajectories for this compound

This compound is a specialized reagent intended for research use only, serving as a critical tool for the synthesis of novel peptides rather than as a therapeutic agent itself. scbt.comclearsynth.com Its application spans chemistry, biology, and medicine, where it facilitates the creation of peptide-based compounds for further study.

Academic research utilizing this building block typically focuses on:

Enzyme and Protein Function: The imidazole side chain of histidine is often involved in enzyme catalysis and metal ion coordination. smolecule.com Peptides synthesized with L-homohistidine allow scientists to study how altering the position of this critical functional group impacts enzymatic mechanisms and protein stability. smolecule.com

Development of Novel Peptide Therapeutics: The modification of peptides with unnatural amino acids can enhance their stability against degradation by proteases, a common challenge with peptide-based drugs. nih.gov Research in this area uses building blocks like this compound to construct peptides with improved pharmacokinetic properties.

The synthesis of model peptides using related protected histidine derivatives has been employed to evaluate the efficacy of new coupling reagents and to quantify side reactions like racemization, highlighting the fundamental role of these compounds in advancing synthetic chemistry methods. bris.ac.uk

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1324564-23-9 clearsynth.com
Molecular Formula C₄₁H₃₅N₃O₄ scbt.com
Molecular Weight 633.73 g/mol scbt.com
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid

| Solubility | Typically used in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) |

Table 2: Structural Comparison of Protected Homohistidine and Histidine

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference
This compound C₄₁H₃₅N₃O₄ scbt.com 633.73 scbt.com Contains a butanoic acid core, with two methylene groups in the side chain.

| N-Fmoc-1-trityl L-Histidine | C₄₀H₃₃N₃O₄ thermofisher.comsigmaaldrich.com | 619.72 sigmaaldrich.com | Contains a propanoic acid core, with one methylene group in the side chain. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C41H35N3O4

Molecular Weight

633.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1

InChI Key

ZEKQMTMRKGEVMF-LHEWISCISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Advanced Solid Phase Peptide Synthesis Spps Utilizing N Fmoc 1 Trityl L Homohistidine

Resin Selection and Loading Protocols for Homohistidine Incorporation

The choice of solid support is a foundational decision in SPPS, directly impacting the efficiency of amino acid loading, peptide chain elongation, and final cleavage. For the incorporation of N-Fmoc-1-trityl L-Homohistidine, the selection between different resin types, primarily Trityl chloride and Wang resins, requires careful consideration of their chemical properties and the desired outcome of the synthesis.

Application of Trityl Chloride Resins for Acid-Labile Anchoring

Trityl chloride resins, including the 2-chlorotrityl chloride (2-Cl-Trt) variant, are highly favored for the synthesis of peptides where mild cleavage conditions are paramount. chemimpex.comappliedpolytech.com These resins offer a significant advantage due to their high acid lability, allowing for the release of the peptide from the solid support under conditions that preserve acid-sensitive side-chain protecting groups. appliedpolytech.comsigmaaldrich.com This is particularly beneficial when synthesizing fully protected peptide fragments.

The bulky nature of the trityl group provides steric hindrance that can minimize side reactions, such as diketopiperazine formation, which is a common issue with C-terminal proline or glycine (B1666218) residues. sigmaaldrich.combiosynth.com The loading of this compound onto a trityl chloride resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). glycopep.comdu.ac.in This direct attachment method avoids the pre-activation of the carboxylic acid, thereby preventing racemization of the sensitive homohistidine residue. sigmaaldrich.com Research indicates that trityl chloride resins can outperform Wang resins in terms of loading capacity and cleavage efficiency.

Considerations for Wang Resins in Initial Amino Acid Loading

Wang resins are a popular choice for SPPS when the desired product is a C-terminal carboxylic acid and slightly stronger acid cleavage conditions are acceptable. uci.edupeptide.comp3bio.comiris-biotech.de The linkage to Wang resin is a p-alkoxybenzyl ester, which is more stable than the trityl ester linkage and requires treatment with a stronger acid, typically a high concentration of trifluoroacetic acid (TFA), for cleavage. biosynth.comsigmaaldrich.com

Loading this compound onto Wang resin generally involves the activation of the carboxylic acid. sigmaaldrich.com A common method utilizes a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). peptideweb.com However, this activation step carries a risk of racemization, especially for sensitive amino acids like histidine and its derivatives. sigmaaldrich.comadvancedchemtech.com Therefore, careful control of reaction conditions and the choice of activating agents are crucial to maintain the stereochemical integrity of the homohistidine residue.

Optimized Loading Conditions for this compound

Optimizing the loading of this compound onto the chosen resin is critical for maximizing the yield and purity of the final peptide. The process begins with the swelling of the resin in an appropriate solvent, typically DMF or DCM, to ensure the accessibility of the reactive sites. du.ac.inuci.edu

For Trityl chloride resins , a typical loading protocol involves dissolving this compound and a base like DIPEA in anhydrous DCM and adding this solution to the swollen resin. glycopep.comdu.ac.in The reaction is usually allowed to proceed for a few hours at room temperature. After the initial loading, any remaining unreacted chloride groups on the resin are "capped" by adding a small amount of methanol (B129727) to prevent them from interfering in subsequent coupling steps. glycopep.compeptideweb.com

For Wang resins , an optimized protocol might involve the pre-activation of this compound. This can be done by forming a symmetrical anhydride (B1165640) or by using an activating agent. sigmaaldrich.com To minimize racemization, the use of additives like HOBt is recommended. advancedchemtech.com The reaction mixture is then added to the swollen resin and agitated for several hours. After the loading is complete, unreacted hydroxyl groups on the Wang resin are often capped using a reagent like acetic anhydride in the presence of a base to prevent the formation of deletion sequences. peptideweb.com

The loading efficiency is a key parameter and can be determined spectrophotometrically after cleaving the Fmoc group from a small sample of the loaded resin. peptideweb.com

Table 1: Comparison of Resin Characteristics for Homohistidine Incorporation

FeatureTrityl Chloride ResinWang Resin
Linkage Type Highly acid-labile esterAcid-labile p-alkoxybenzyl ester
Cleavage Conditions Mild acid (e.g., dilute TFA, AcOH/TFE/DCM) appliedpolytech.comStrong acid (e.g., 95% TFA)
Racemization Risk during Loading Low (no pre-activation required) sigmaaldrich.comHigher (requires carboxyl activation) sigmaaldrich.comadvancedchemtech.com
Side Reactions Minimizes diketopiperazine formation sigmaaldrich.combiosynth.comMore prone to diketopiperazine formation
Typical Loading Capacity High (e.g., 1.2 mmol/g) Moderate (e.g., 0.7 mmol/g)

Peptide Bond Formation with this compound

The formation of the peptide bond is the central reaction in SPPS. The efficiency of this step is crucial for obtaining a high yield of the desired full-length peptide. The incorporation of this compound requires careful selection of activation reagents and optimization of the solvent system.

Activation Reagent Selection for Carboxyl Group Coupling (e.g., HATU, PyBOP)

The choice of coupling reagent significantly influences the speed and efficiency of the amide bond formation and can also affect the level of racemization. For coupling this compound, several classes of reagents are commonly employed.

Phosphonium-based reagents , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are effective and widely used. merckmillipore.combachem.com They convert the carboxylic acid into a reactive OBt ester. merckmillipore.comsigmaaldrich.com PyBOP is known for mediating efficient couplings, even with sterically hindered amino acids. merckmillipore.com

Aminium/Uronium-based reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available. merckmillipore.combachem.compeptide.com HATU generates highly reactive OAt esters, which are more reactive than the corresponding OBt esters due to the lower pKa of the leaving group, HOAt. merckmillipore.comsigmaaldrich.com This enhanced reactivity makes HATU particularly suitable for difficult couplings and for minimizing racemization. merckmillipore.compeptide.com However, it is important to note that uronium-based reagents like HATU should not be used in a one-pot reaction where the coupling agent is added last, as they can react with the primary amine. reddit.com

The choice between HATU and PyBOP often comes down to a balance of reactivity and cost, with HATU generally being more reactive but also more expensive. merckmillipore.com For challenging couplings involving the sterically demanding this compound, HATU is often the preferred reagent to ensure high coupling efficiency. merckmillipore.com

Table 2: Common Activation Reagents for Homohistidine Coupling

ReagentClassActivated SpeciesKey AdvantagesConsiderations
HATU Aminium/UroniumOAt ester merckmillipore.comsigmaaldrich.comHigh reactivity, low racemization merckmillipore.compeptide.comHigher cost, potential for side reactions if not used correctly reddit.com
PyBOP PhosphoniumOBt ester merckmillipore.comsigmaaldrich.comGood efficiency, widely used merckmillipore.combachem.comLess reactive than HATU merckmillipore.com

Solvent System Optimization in Fmoc-SPPS with Homohistidine (e.g., DMF, anhydrous conditions)

The solvent system plays a critical role in SPPS by solvating the resin, the growing peptide chain, and the reagents. peptide.com The most commonly used solvent in Fmoc-SPPS is N,N-dimethylformamide (DMF). peptide.com DMF has a high polarity and excellent resin-swelling properties, which facilitates the diffusion of reagents to the reactive sites. peptide.com

Maintaining anhydrous conditions is crucial throughout the coupling process. The presence of water can lead to the hydrolysis of activated esters and premature deprotection of the Fmoc group, resulting in failed couplings and the formation of deletion peptides. DMF can degrade over time to produce dimethylamine, which can also cause premature Fmoc deprotection. peptide.com Therefore, using high-purity, amine-free DMF is essential for successful peptide synthesis. uci.edupeptide.com

In some cases, particularly for difficult sequences prone to aggregation, alternative solvents or solvent mixtures may be employed. N-methylpyrrolidone (NMP) is a more polar alternative to DMF and can sometimes improve coupling yields. peptide.com Mixtures of DMF with DCM have also been reported to be effective. peptide.com The solubility of this compound and the coupling reagents in the chosen solvent system should be confirmed to ensure efficient reaction kinetics. rsc.org

The Fmoc protecting group is typically removed using a 20% solution of piperidine (B6355638) in DMF. uci.edu This step exposes the N-terminal amine of the growing peptide chain, preparing it for the next coupling cycle.

Deprotection and Cleavage Methodologies in Homohistidine-Containing Peptide Synthesis

The successful synthesis of peptides incorporating this compound via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a well-defined and orthogonal deprotection strategy. This involves the sequential removal of the temporary Nα-Fmoc protecting group to allow for chain elongation, followed by the final cleavage of the completed peptide from the resin support with simultaneous removal of all persistent side-chain protecting groups, including the trityl (Trt) group from the homohistidine imidazole (B134444) ring.

Selective Fmoc Deprotection of the α-Amino Group

The cornerstone of the Fmoc/tBu SPPS strategy is the selective and repeated removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) group, which protects the alpha-amino group of the growing peptide chain. peptide.com This process must be highly efficient and selective, leaving the acid-labile side-chain protecting groups, such as the N(im)-trityl group of homohistidine and tert-butyl (tBu) or other trityl-based groups on other residues, completely intact. peptide.commerckmillipore.com

The deprotection proceeds via a base-catalyzed β-elimination mechanism. chempep.com A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the fluorenyl ring system. peptide.com This initiates the elimination cascade, releasing the Nα-amine and generating a dibenzofulvene (DBF) byproduct. The piperidine also serves as a crucial scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from causing side reactions with the newly liberated Nα-amine. peptide.comiris-biotech.de

Standard protocols for Fmoc deprotection typically involve treating the peptide-resin with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comuci.edu The reaction is generally rapid, often completed within minutes at room temperature. chempep.com To ensure complete removal of the Fmoc group, a two-step treatment is common practice. chempep.com The progress of the deprotection can be monitored in real-time by UV spectroscopy, quantifying the release of the piperidine-DBF adduct, which has a characteristic absorbance. iris-biotech.de While piperidine is the most prevalent reagent, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, offering faster deprotection, though care must be taken as stronger bases can increase the risk of side reactions like aspartimide formation. peptide.com

Table 1: Typical Conditions for Selective Nα-Fmoc Deprotection

Parameter Condition Purpose Source(s)
Reagent 20% (v/v) Piperidine in DMF Primary base for Fmoc removal and scavenger for DBF byproduct. iris-biotech.deuci.edu
Solvent N,N-Dimethylformamide (DMF) Common polar aprotic solvent for SPPS. chempep.comuci.edu
Reaction Time Typically 2 x 5-15 minutes Ensures complete deprotection. A two-step process is often used. chempep.com
Temperature Room Temperature Sufficient for rapid reaction kinetics. researchgate.net

Global Cleavage from Resin and Simultaneous Trityl Removal Protocols

The final step in SPPS is the global deprotection, where the finished peptide is cleaved from the solid support, and all side-chain protecting groups are removed. merckmillipore.com For peptides containing this compound synthesized using an acid-labile linker (e.g., Wang or Rink Amide resin), this is achieved in a single step using a strong acid cocktail. thermofisher.com Trifluoroacetic acid (TFA) is the most common reagent for this purpose. merckmillipore.comchempep.comsigmaaldrich.com

During the acid treatment, highly reactive cationic species are generated from the cleavage of the protecting groups and the resin linker. merckmillipore.com The trityl group, in particular, forms a stable trityl carbocation upon acidolysis, which can be identified by a characteristic deep yellow color in the cleavage solution. thermofisher.com These carbocations can irreversibly alkylate nucleophilic amino acid side chains, such as those of tryptophan, methionine, or tyrosine, leading to undesired byproducts. merckmillipore.com

To prevent these side reactions, nucleophilic scavengers are added to the TFA cleavage cocktail to trap the reactive cations. merckmillipore.comnih.gov The choice of scavengers depends on the peptide's amino acid composition. A widely used and effective scavenger for quenching trityl cations is triisopropylsilane (B1312306) (TIS or TES), which acts as a hydride donor to reduce the carbocation. uci.edunih.gov Water is also commonly included to aid in the cleavage and act as a scavenger. For peptides containing cysteine or methionine, thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) may also be incorporated. sigmaaldrich.com

A typical cleavage procedure involves treating the dried peptide-resin with a freshly prepared TFA cocktail for 1-3 hours at room temperature. researchgate.netthermofisher.com Following the reaction, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. nih.gov

Table 2: Common TFA Cleavage Cocktails for Peptides with Trityl-Protected Residues

Reagent Cocktail Composition (v/v/v) Scavengers & Purpose Target Residues Source(s)

| TFA / H₂O / TIS (95:2.5:2.5) | TIS: Reduces carbocations (e.g., trityl). H₂O: Hydrolyzes protecting groups, scavenger. | General purpose, effective for Trp, Tyr, Met. | merckmillipore.comnih.gov | | TFA / TIS (98:2) | TIS: Strong reductant for carbocations. | Used when water is to be avoided. | nih.gov | | TFA / H₂O / EDT / TIS (90:5:2.5:2.5) | EDT: Scavenger for sulfur-containing residues. TIS: Reduces carbocations. | Peptides containing Cys, Met, Trp. | researchgate.net | | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: A robust mixture of scavengers for complex sequences. | Reagent K; for challenging sequences, particularly those with multiple Arg(Pmc/Pbf) and Trp residues. | merckmillipore.com |


Role of N Fmoc 1 Trityl L Homohistidine in Peptide and Peptidomimetic Design

Incorporation of Homohistidine for Conformational Control in Peptides

The introduction of homohistidine into a peptide sequence is a powerful method for influencing its three-dimensional structure. The additional methylene (B1212753) group in the homohistidine side chain provides increased conformational flexibility, which can be harnessed to direct the peptide's folding into specific secondary structures, such as helices or turns. This level of control is essential for designing peptides with defined shapes that can interact specifically with biological targets. nih.gov

Influence on χ-Space Torsional Angles and Topographical Properties

The conformation of an amino acid side chain is described by a set of torsional angles known as chi (χ) angles. For histidine, the key angles are χ1 and χ2. Homohistidine, with its longer side chain, possesses an additional torsional angle, χ3. This expands the accessible conformational space (χ-space), allowing the imidazole (B134444) ring to adopt a wider range of orientations relative to the peptide backbone. nih.govmdpi.com This seemingly subtle change significantly impacts the local and global topography of the peptide, influencing how it presents its functional groups for interaction with other molecules. The ability to modulate these angles allows for the fine-tuning of a peptide's surface, which is critical for molecular recognition. mdpi.com

Table 1: Comparison of Histidine and Homohistidine Structural Properties

FeatureL-HistidineL-HomohistidineInfluence on Peptide Structure
Side Chain Length Shorter (Cβ-Cγ)Longer (Cβ-Cγ-Cδ)Extends the reach of the imidazole ring.
Side Chain Torsional Angles χ1, χ2χ1, χ2, χ3Increases the number of possible side-chain conformations, expanding accessible χ-space. nih.govmdpi.com
Conformational Flexibility More constrainedMore flexibleAllows for a broader range of topographical presentations of the imidazole group.

Design of Conformationally Constrained Histidine Analogues and Peptidomimetics

The unique conformational properties of homohistidine are exploited in the design of constrained peptide analogues and peptidomimetics. nih.gov By strategically replacing a native histidine with homohistidine, or by incorporating it at a new position, chemists can introduce structural constraints that lock the peptide into a specific, biologically active conformation. mdpi.com This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor, as less of an entropic penalty is paid upon binding. The use of N-Fmoc-1-trityl L-Homohistidine in solid-phase peptide synthesis (SPPS) provides a straightforward and efficient means to incorporate this valuable non-natural amino acid into peptide sequences, facilitating the development of novel peptidomimetic drugs. chemimpex.com

Synthetic Applications in Bioactive Peptide Analogue Development

This compound is an indispensable tool for chemists synthesizing bioactive peptide analogues. The Fmoc (fluorenylmethyloxycarbonyl) group protects the alpha-amino group and is easily removed with a mild base, while the trityl (triphenylmethyl) group provides robust protection for the imidazole ring's nitrogen, preventing unwanted side reactions. advancedchemtech.com This protection scheme is fully compatible with the most common methods of solid-phase peptide synthesis, making the creation of complex, custom peptides containing homohistidine a routine process. nih.govresearchgate.net

Strategies for Modulating Biological Activity and Selectivity of Peptides

Replacing a natural histidine residue with homohistidine is a proven strategy for modulating the biological activity and selectivity of a peptide. nih.gov The slight increase in side-chain length and flexibility can dramatically alter how the peptide interacts with its biological target. nih.govmdpi.com This "side-chain engineering" can enhance binding affinity by allowing the imidazole ring to form more favorable contacts within a receptor's binding pocket. Conversely, it can be used to disrupt binding at one receptor subtype while preserving it at another, thereby increasing selectivity. This fine-tuning of molecular interactions is a cornerstone of modern drug design, enabling the development of peptides with improved therapeutic profiles. nih.govnih.gov

Contribution to the Synthesis of Therapeutic Peptide Candidates

The synthesis of peptide-based drugs often involves creating analogues of naturally occurring peptides to enhance their therapeutic properties. chemimpex.com this compound has been instrumental in this endeavor. For example, it has been used in the development of analogues of gonadotropin-releasing hormone (GnRH), a key hormone in reproductive medicine. google.comnih.gov By substituting amino acids in the native GnRH sequence with homohistidine and other non-natural residues, researchers have created potent antagonists that can be used to treat hormone-dependent diseases like prostate cancer and endometriosis. nih.govgoogle.comyoutube.comnih.gov The ability to readily synthesize these modified peptides has accelerated the discovery of new therapeutic candidates for a wide range of conditions.

Contribution to Protein Interaction and Function Studies

The substitution of natural amino acids with analogues like homohistidine is a valuable technique for studying the intricacies of protein-protein interactions. researchgate.net By incorporating homohistidine into a peptide or protein, researchers can probe the importance of the precise positioning and flexibility of the histidine side chain in mediating these interactions. nih.govnih.gov If replacing histidine with homohistidine disrupts a known interaction, it provides strong evidence for the critical role of the native residue's geometry. Conversely, if the interaction is maintained or even strengthened, it may suggest that the increased flexibility of the homohistidine side chain allows for more optimal binding. These studies, which are made possible by the commercial availability of building blocks like this compound, provide deep insights into the molecular basis of protein function and recognition. researchgate.netscienceopen.com

Facilitation of Bioconjugation Research

The incorporation of homohistidine into peptides using this compound opens up avenues for bioconjugation, the process of linking a peptide to another molecule, such as a drug, a fluorescent dye, or a larger protein. The imidazole side chain of the deprotected homohistidine residue can serve as a potential site for chemical modification. While direct research explicitly detailing the use of this compound for bioconjugation is limited, the principle is analogous to that of other protected histidine derivatives used for similar purposes. For instance, related compounds with different side-chain protecting groups, such as the methyltrityl (MTT) group, are known to be selectively removed to allow for on-resin bioconjugation.

The general strategy would involve the synthesis of a peptide containing a homohistidine residue using this compound. Following the completion of the peptide chain, the trityl group on the homohistidine side chain can be selectively cleaved under acidic conditions, exposing the reactive imidazole ring for subsequent conjugation reactions, all while the peptide remains attached to the solid support. This site-specific modification allows for the creation of well-defined peptide conjugates with precise control over the location of the appended molecule.

Table 1: Potential Bioconjugation Reactions Involving the Homohistidine Side Chain

Reaction TypeReagent/MethodResulting LinkagePotential Application
Metal-ion Coordination Transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺)Coordinate complexImmobilization of peptides on surfaces, assembly of peptide structures
Alkylation Alkyl halidesN-alkylated imidazoleProbing active sites of enzymes, creating stable peptide linkages
Acylation Acyl chlorides, activated estersN-acylated imidazoleAttachment of reporter groups (e.g., biotin, fluorophores)

Utility in Proteomics Research

This compound is also recognized as a valuable biochemical for proteomics research. scbt.com Proteomics, the large-scale study of proteins, often relies on methods to label and quantify changes in protein abundance or post-translational modifications. The introduction of homohistidine, a non-natural amino acid, into cellular proteins can serve as a unique tag for their identification and analysis by mass spectrometry.

One key application is in quantitative proteomics using stable isotope labeling. Isotopically labeled versions of this compound, for example with ¹³C or ¹⁵N, are commercially available. These can be used in techniques analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In such an experiment, one population of cells is grown in a medium containing the "light" (natural isotope) homohistidine, while another is grown with the "heavy" (isotope-labeled) version. When the proteomes of these two cell populations are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light homohistidine-containing peptides allows for the precise quantification of protein expression levels between the two samples.

While specific proteomics studies with comprehensive protein lists quantified using a homohistidine-based strategy are not readily found in publicly available literature, the principle is well-established. The use of this compound to synthesize internal standards for mass spectrometry is another important application. These synthetic peptides, containing a heavy-labeled homohistidine, can be spiked into a biological sample to accurately quantify the absolute amount of the corresponding endogenous peptide or protein.

Table 2: Theoretical Application of Homohistidine in a Quantitative Proteomics Workflow

StepDescriptionKey Role of Homohistidine
1. Metabolic Labeling Two cell populations are cultured; one with natural L-homohistidine and the other with an isotopically labeled L-homohistidine analogue.The homohistidine analogue is incorporated into newly synthesized proteins, serving as a unique, quantifiable tag.
2. Sample Preparation Cells are lysed, proteins are extracted and digested (e.g., with trypsin) into smaller peptides.Homohistidine-containing peptides will have a specific mass shift if they are from the labeled population.
3. Mass Spectrometry Analysis The mixed peptide samples are analyzed by LC-MS/MS.The mass spectrometer detects pairs of peptide signals (light and heavy) that are chemically identical but differ in mass due to the isotopic label on the homohistidine.
4. Data Analysis The relative peak intensities of the light and heavy peptide pairs are used to determine the relative abundance of each protein between the two cell populations.The unique mass of homohistidine helps in the unambiguous identification and quantification of the labeled peptides.

Challenges and Methodological Advancements in Synthesizing Peptides Containing Homohistidine

Addressing Sequence Complexity and Aggregation Phenomena in SPPS

The primary sequence of a peptide dictates its physicochemical properties, which in turn significantly influences the efficiency of its synthesis. Peptides containing homohistidine can be susceptible to issues of sequence complexity and aggregation, particularly as the peptide chain elongates.

Peptide sequences rich in hydrophobic amino acids or those with a propensity to form stable secondary structures, such as β-sheets, are termed "difficult sequences." nih.gov These sequences can lead to poor solvation of the growing peptide chain on the solid support, resulting in incomplete coupling and deprotection steps. nih.govresearchgate.net The inclusion of homohistidine can contribute to these challenges, particularly in hydrophobic contexts. Several strategies have been developed to mitigate these issues:

Optimized Solvents and Reagents: The choice of solvent is critical for maintaining peptide chain solvation. While dimethylformamide (DMF) is standard, more polar solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts can disrupt aggregation. peptide.com A "magic mixture" of DCM, DMF, and NMP has also been successfully employed for the synthesis of hydrophobic peptides. nih.govresearchgate.net

Microwave-Assisted SPPS: The application of microwave energy can accelerate both coupling and deprotection reactions, potentially reducing aggregation by minimizing the time for intermolecular interactions to occur. mblintl.comnih.govresearchgate.net

Specialized Resins: Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can improve solvation of the peptide chain and reduce aggregation. For hydrophobic peptides, non-polar polystyrene resins have also shown to yield products with high quality. nih.govresearchgate.net

Incorporation of Solubilizing Agents: The use of detergents or chaotropic salts in the reaction mixture can help to disrupt hydrophobic interactions and prevent aggregation. peptide.commblintl.com

StrategyDescriptionApplication in Difficult Sequences
Optimized Solvents Utilizing solvents with higher polarity or mixtures to enhance peptide chain solvation.Use of NMP, DMSO, or "magic mixture" (DCM/DMF/NMP). nih.govresearchgate.net
Microwave-Assisted SPPS Application of microwave energy to accelerate reactions and reduce aggregation.Can improve coupling efficiency and reduce reaction times. mblintl.comnih.govresearchgate.net
Specialized Resins Employing resins with improved swelling characteristics or tailored polarity.PEG-based resins for better solvation; polystyrene for hydrophobic peptides. nih.govresearchgate.net
Solubilizing Agents Addition of detergents or chaotropic salts to disrupt intermolecular interactions.Can break up aggregates and improve reaction kinetics. peptide.commblintl.com
Backbone Protection Introduction of temporary protecting groups on the peptide backbone to disrupt hydrogen bonding.Use of Hmb or Dmb groups to prevent β-sheet formation. peptide.com
Pseudoproline Dipeptides Incorporation of dipeptides that induce a kink in the peptide backbone.Disrupts secondary structure formation and aggregation. peptide.com

The use of appropriately protected homohistidine derivatives, such as N-Fmoc-1-trityl L-Homohistidine, is crucial for successful peptide synthesis. smolecule.com The trityl (Trt) group on the imidazole (B134444) side chain of homohistidine serves to prevent side reactions and can also influence the solubility and aggregation properties of the peptide. While the bulky trityl group can sometimes contribute to steric hindrance, its presence on the imidazole nitrogen prevents the side chain from participating in unwanted hydrogen bonding that could lead to aggregation. The Fmoc protecting group on the α-amino group allows for a well-established and mild deprotection strategy using a base like piperidine (B6355638). smolecule.com The dual protection of this compound enhances its stability during synthesis and allows for more controlled reactions, which is particularly beneficial for the construction of complex peptides. smolecule.com

Minimizing Undesired Side Reactions and Maintaining Chiral Purity

Beyond aggregation, the chemical synthesis of peptides is fraught with potential side reactions that can compromise the purity and integrity of the final product. The imidazole side chain of homohistidine, like that of histidine, introduces specific challenges related to side reactions and the preservation of stereochemistry.

Racemization, the loss of chiral purity at the α-carbon of an amino acid, is a significant concern during peptide synthesis, particularly for histidine and its analogues. peptide.comnih.govnih.gov The imidazole side chain can catalyze the formation of an oxazolone intermediate during carboxyl group activation, which is prone to racemization. bachem.com Several strategies are employed to minimize this risk:

Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone activated species. peptide.combachem.com

Temperature Control: Performing coupling reactions at lower temperatures can significantly reduce the rate of racemization. nih.gov This is especially important when using microwave-assisted synthesis, where elevated temperatures can exacerbate racemization. nih.govresearchgate.net

Base Selection: In coupling reactions that require a base, using a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or sym-collidine, can help to minimize racemization. researchgate.netbachem.com

FactorStrategy to Minimize RacemizationRationale
Coupling Reagent Use of reagents in combination with additives like HOBt or Oxyma. peptide.combachem.comAdditives form less reactive, more stable active esters, reducing the opportunity for oxazolone formation.
Temperature Perform coupling at reduced temperatures. nih.govLower temperatures decrease the rate of the racemization reaction.
Base Use of weaker or sterically hindered bases (e.g., DIPEA, collidine). researchgate.netbachem.comReduces the abstraction of the α-proton, which is a key step in the racemization mechanism.
Side-Chain Protection Protection of the imidazole nitrogen.Prevents the imidazole side chain from participating in the catalysis of racemization. nih.gov

In the synthesis of complex peptides with multiple functional groups, the concept of protecting group orthogonality is paramount. springernature.comnih.gov Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.com This allows for the selective deprotection and modification of specific sites within the peptide.

The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. biosynth.com In this approach, the N-terminal Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups, such as the tert-butyl (tBu) group and the trityl (Trt) group on the homohistidine side chain, are labile to acidic conditions (e.g., trifluoroacetic acid, TFA). biosynth.compeptide.com This orthogonality ensures that the side-chain protecting groups remain intact during the iterative N-terminal deprotection and coupling steps and are only removed at the final cleavage stage. The lability of the protecting groups must also be carefully considered to ensure their efficient removal without causing degradation of the peptide.

Comparative Analysis of Protecting Group Systems for Imidazole Side Chains

The imidazole side chain of histidine and its analogues is nucleophilic and can participate in undesirable side reactions during peptide synthesis. peptide.comnih.gov Therefore, its protection is generally required. A variety of protecting groups have been developed for the imidazole moiety, each with its own advantages and disadvantages.

In the context of Fmoc-based SPPS, trityl-based protecting groups are commonly employed for the imidazole side chain of histidine and its homologues. peptide.com

Trityl (Trt): The Trt group is widely used and is cleaved under the standard acidic conditions used for final peptide cleavage from the resin. peptide.com this compound is a commercially available building block for incorporating this modified amino acid.

4-Methyltrityl (Mtt) and 4-Methoxytrityl (Mmt): These are more acid-labile derivatives of the trityl group and can be removed under milder acidic conditions, offering an additional level of orthogonality. peptide.com

For Boc-based SPPS, different protecting groups are utilized for the imidazole side chain:

Tosyl (Tos): This is a robust protecting group that is stable to the repetitive TFA treatments used for N-terminal Boc deprotection and is removed during the final strong acid cleavage (e.g., with HF). peptide.com

2,4-Dinitrophenyl (Dnp): The Dnp group is also stable to acid but can be removed by thiolysis. peptide.com

Benzyloxymethyl (Bom): The Bom group is particularly effective at suppressing racemization but can be more challenging to introduce and remove. peptide.com

Protecting GroupChemistryCleavage ConditionsKey Features
Trityl (Trt) FmocStrong acid (e.g., TFA) peptide.comCommonly used, good stability.
4-Methyltrityl (Mtt) FmocMild acid peptide.comMore acid-labile than Trt, allows for selective deprotection.
4-Methoxytrityl (Mmt) FmocVery mild acid peptide.comEven more acid-labile than Mtt.
Tosyl (Tos) BocStrong acid (e.g., HF) peptide.comVery stable to repetitive TFA treatment.
2,4-Dinitrophenyl (Dnp) BocThiolysis peptide.comOrthogonal to acid-labile groups.
Benzyloxymethyl (Bom) BocStrong acid (e.g., HF) peptide.comEffective at suppressing racemization.

Advantages of Trityl Over Tert-Butyl Protection in Specific Sequences

In the context of Fmoc-based solid-phase peptide synthesis, the choice of a protecting group for the imidazole side chain of homohistidine is crucial for a successful outcome. The most commonly employed "permanent" protecting groups, removed at the final cleavage step, are acid-labile, with the tert-butyl (tBu) and trityl (Trt) groups being prominent choices. cblpatras.gr While both serve to mask the reactive imidazole nitrogen, the Trityl group offers several distinct advantages over the tert-butyl group, particularly in the synthesis of complex or "difficult" peptide sequences. cblpatras.gr

One of the primary advantages of the trityl group is its greater acid lability compared to the tert-butyl group. This property allows for milder cleavage conditions, which can be beneficial for sensitive peptide sequences prone to degradation. The mild acidolysis of the trityl group often results in purer peptide products. cblpatras.gr In contrast, the harsher acidic conditions required to remove the tBu group can sometimes lead to side reactions.

Moreover, the steric bulk of the trityl group can be advantageous in preventing certain side reactions. For instance, in sequences containing cysteine, the use of a trityl protecting group can minimize base-catalyzed elimination of the protected sulfhydryl group, a side reaction that can occur during the piperidine treatment for Fmoc deprotection. nih.gov The bulky nature of the trityl group also aids in preventing the formation of diketopiperazines, a common side reaction at the dipeptide stage, especially when proline is one of the first two residues. mblintl.com

Finally, the trityl group provides an orthogonal protection scheme that allows for selective deprotection. If a side chain needs to be modified while the peptide is still on the resin, a Trityl-protected residue can be selectively deprotected in the presence of tBu-protected residues, enabling specific chemical modifications. cblpatras.gr

Table 1: Comparison of Trityl (Trt) and Tert-Butyl (tBu) Side-Chain Protection in Fmoc-SPPS
FeatureTrityl (Trt) ProtectionTert-Butyl (tBu) Protection
Acid Lability Higher (cleaved under milder acidic conditions)Lower (requires stronger acidic conditions for cleavage)
Prevention of Side Reactions Effective in minimizing diketopiperazine formation and side reactions with Cysteine.Less effective in preventing certain side reactions due to smaller steric bulk.
Performance in Long/Difficult Sequences Facilitates more efficient Fmoc deprotection, leading to higher purity. cblpatras.grCan contribute to aggregation and incomplete Fmoc deprotection. cblpatras.gr
Orthogonality Allows for selective on-resin deprotection in the presence of tBu groups. cblpatras.grPart of the standard orthogonal protection scheme with Fmoc.

Evaluation of Alternative Imidazole Protecting Groups

While the trityl group is a robust and widely used protecting group for the imidazole side chain of homohistidine, several alternative protecting groups have been developed and evaluated to address specific challenges in peptide synthesis, particularly the suppression of racemization. creative-peptides.compeptide.com The choice of an alternative protecting group is often dictated by the specific peptide sequence and the desired synthetic strategy.

One class of alternatives to the standard trityl group includes other trityl-based protecting groups with modified acid lability, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups. peptide.com These groups are more acid-labile than the standard Trt group, allowing for even milder deprotection conditions. This can be particularly useful for the synthesis of protected peptide fragments on highly acid-sensitive resins. peptide.com

The benzyloxymethyl (Bom) group is another important protecting group for the imidazole side chain, especially in Boc-based synthesis. The Bom group is attached to the tau-nitrogen of the imidazole ring and is highly effective in suppressing racemization. peptide.com However, the preparation of Fmoc-His(Bom)-OH is more complex and costly, limiting its routine use. peptide.com

For specific applications requiring orthogonal deprotection strategies, groups that are stable to both acids and bases are employed. For example, the 2,4-dinitrophenyl (Dnp) group can be used to protect the imidazole side chain and is removed by thiolysis, offering an orthogonal deprotection scheme relative to the acid-labile Trt and tBu groups and the base-labile Fmoc group. biosynth.com

More recently, Nπ-allyl (All) and Nπ-allyloxy-methyl (Alom) have emerged as novel protecting groups for the imidazole ring. These groups are stable to both acids and bases and can be removed by palladium-catalyzed reactions. Their attachment to the π-nitrogen of the imidazole ring effectively inhibits racemization. creative-peptides.com

Table 2: Evaluation of Alternative Imidazole Protecting Groups for Homohistidine
Protecting GroupAbbreviationKey Features and ApplicationsDeprotection Conditions
4-MethyltritylMttMore acid-labile than Trt; useful for preparing protected peptide fragments. peptide.comMild acid (e.g., dilute TFA)
4-MethoxytritylMmtEven more acid-labile than Mtt; suitable for highly acid-sensitive applications. peptide.comVery mild acid (e.g., 1% TFA)
BenzyloxymethylBomHighly effective at suppressing racemization. peptide.comStrong acid (e.g., HF)
2,4-DinitrophenylDnpOrthogonal to acid- and base-labile groups. biosynth.comThiolysis (e.g., thiophenol)
AllylAllOrthogonal to acid- and base-labile groups; inhibits racemization. creative-peptides.comPalladium catalysis
AllyloxymethylAlomOrthogonal to acid- and base-labile groups; inhibits racemization. creative-peptides.comPalladium catalysis

Future Research Directions and Emerging Methodologies for N Fmoc 1 Trityl L Homohistidine

Innovations in Protecting Group Chemistry for Homohistidine and Analogs

The foundation of successful peptide synthesis lies in the strategic use of protecting groups. For complex amino acids like homohistidine, the choice and manipulation of these chemical shields are critical. The N-α-Fmoc and N-τ-trityl groups are standard for histidine and its analogs, but ongoing research seeks to expand the repertoire of protecting groups to offer greater flexibility and orthogonality.

Innovations in this area are driven by the need for selective deprotection, which is crucial for on-resin modifications such as cyclization, labeling, or the attachment of moieties like lipids or sugars. peptide.com The development of novel protecting groups that can be removed under unique, mild conditions without affecting the Fmoc or trityl groups, or the peptide's linkage to the solid support, is a significant area of investigation. peptide.comiris-biotech.de For instance, the introduction of groups labile to specific enzymes or light could offer unparalleled control over the synthesis process.

Furthermore, the inherent risk of racemization in histidine residues during peptide synthesis remains a challenge. peptide.com While the trityl group on the imidazole (B134444) nitrogen helps to mitigate this, the development of new protecting groups for the imidazole ring of homohistidine that further suppress racemization is an active area of research. creative-peptides.com These advancements will be instrumental in the synthesis of long and complex homohistidine-containing peptides with high fidelity.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationTypically ProtectsCleavage ConditionsKey Features
9-FluorenylmethyloxycarbonylFmocα-Amino groupMild base (e.g., piperidine) iris-biotech.decreative-peptides.comStandard for solid-phase peptide synthesis (SPPS); UV-active for monitoring. nih.gov
TritylTrtImidazole nitrogen (side chain)Mild acid (e.g., TFA) peptide.comcreative-peptides.comBulky group that helps prevent side reactions and racemization. peptide.com
tert-ButoxycarbonylBocα-Amino group, Lysine side chainStrong acid (e.g., HF, TFA) creative-peptides.combiosynth.comUsed in an alternative SPPS strategy; orthogonal to Fmoc. biosynth.com
BenzylBzlSerine, Threonine, Tyrosine hydroxyl groupsStrong acid, catalytic hydrogenation creative-peptides.comCommon in Boc-based synthesis.
tert-ButyltBuAspartic acid, Glutamic acid carboxyl groups; Serine, Threonine, Tyrosine hydroxyl groupsStrong acid (e.g., TFA) iris-biotech.decreative-peptides.comUsed in Fmoc-based synthesis.

This table provides a general overview of commonly used protecting groups in peptide synthesis. The specific conditions and applications can vary.

Automation and Scalability Considerations in Homohistidine-Containing Peptide Synthesis

The demand for synthetic peptides in research and therapeutics necessitates efficient and scalable production methods. benchchem.com Automated solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the rapid assembly of peptide chains. nih.govbeilstein-journals.org The integration of N-Fmoc-1-trityl L-Homohistidine into automated synthesis workflows is a key consideration for its broader application.

While automated synthesizers are well-equipped to handle standard amino acids, the incorporation of non-canonical amino acids like homohistidine may require optimization of coupling times and reagent concentrations to ensure high efficiency. beilstein-journals.org The development of specialized protocols for automated synthesizers that are specifically tailored for homohistidine and other unnatural amino acids will be crucial for their routine use. nih.gov

Furthermore, the scalability of homohistidine-containing peptide synthesis is a significant factor for potential therapeutic applications. Transitioning from small-scale research synthesis to large-scale production presents challenges in maintaining purity and yield while managing costs. Research into more efficient coupling reagents, optimized cleavage protocols, and purification strategies for homohistidine-containing peptides will be vital for their commercial viability. The use of flow chemistry in peptide synthesis is an emerging methodology that shows promise for improving efficiency and scalability. researchgate.netresearchgate.net

Integration of this compound in Advanced Bioconjugation and Chemical Biology Research

The unique properties of this compound make it a powerful tool for chemical biologists seeking to probe and manipulate biological systems. bocsci.comquora.com The extended side chain of homohistidine can introduce novel structural and functional characteristics into peptides and proteins.

One of the most exciting future directions is the use of homohistidine as a platform for bioconjugation. chemimpex.com The imidazole ring, once deprotected, can serve as a handle for the site-specific attachment of various molecules, including fluorescent dyes, imaging agents, and therapeutic payloads. nih.gov The development of novel, chemoselective ligation chemistries that target the imidazole ring of homohistidine will expand the toolbox of bioconjugation techniques. rsc.orgnih.gov This could lead to the creation of sophisticated antibody-drug conjugates (ADCs) with improved targeting and efficacy. rsc.org

In the broader field of chemical biology, the incorporation of homohistidine into proteins can be used to study protein structure and function. nih.gov By replacing a natural histidine with homohistidine, researchers can probe the effects of side-chain length on protein folding, stability, and enzymatic activity. This "unnatural amino acid mutagenesis" approach provides insights that are not attainable with the 20 canonical amino acids alone. quora.com The ability to install unique chemical functionality through homohistidine opens up new avenues for creating novel enzymes and protein-based materials with tailored properties. acs.org

Q & A

Q. What are the primary research applications of N-Fmoc-1-trityl L-Homohistidine, and how should experimental workflows be designed to leverage its properties?

this compound is primarily used in peptide synthesis, particularly for introducing protected histidine residues in Fmoc-based solid-phase peptide synthesis (SPPS). Its trityl (Trt) group protects the imidazole side chain, preventing undesired side reactions during coupling or deprotection steps . Experimental design should include:

  • Protection Strategy : Use Trt for imidazole protection during SPPS, ensuring compatibility with Fmoc chemistry.
  • Deprotection : Remove the Trt group under mild acidic conditions (e.g., 1–2% trifluoroacetic acid in dichloromethane) to avoid side-chain degradation .
  • Validation : Confirm deprotection efficiency via HPLC or mass spectrometry .

Q. How do the Fmoc and Trityl protecting groups function in this compound, and what are their removal protocols?

  • Fmoc Group : Protects the α-amino group during SPPS. It is removed using 20% piperidine in DMF, which cleaves the carbamate bond without affecting the Trt group .
  • Trityl Group : Shields the histidine imidazole nitrogen. Requires acidic conditions (e.g., TFA or dilute HCl in DCM) for removal. Ensure pH >7 during coupling to prevent premature deprotection .

Q. What storage conditions are critical for maintaining the stability of this compound?

The compound is moisture-sensitive and prone to oxidation. Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Prolonged exposure to humidity can hydrolyze the Fmoc group, reducing synthetic yields .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., diketopiperazine formation) during SPPS when using this compound?

Diketopiperazine formation occurs during Fmoc deprotection if the resin swells inadequately. Solutions include:

  • Solvent Optimization : Use DMF or NMP with 0.1 M HOBt to enhance resin solvation.
  • Coupling Time : Extend coupling times (≥1 hour) to ensure complete acylation.
  • Microwave-Assisted Synthesis : Reduces aggregation and improves reaction efficiency .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on imidazole protons (δ 7.0–8.5 ppm) and Fmoc aromatic signals (δ 7.3–7.8 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) and ESI-MS for mass validation .
  • Elemental Analysis : Verify purity (>98%) by comparing experimental and theoretical C/H/N ratios .

Q. How can solubility challenges of this compound in common SPPS solvents be addressed?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DCM, or THF). For problematic cases:

  • Pre-activation : Dissolve in DMF with HBTU/DIPEA before coupling.
  • Heating : Warm to 40–50°C briefly to enhance solubility, then cool to room temperature before use .

Q. What are the compatibility considerations when using this compound with other orthogonally protected amino acids?

Avoid combining with acid-labile protecting groups (e.g., Boc or t-Bu) unless deprotection steps are carefully staggered. The Trt group is stable under basic Fmoc removal conditions but may conflict with resins requiring strong acids (e.g., Wang resin) .

Q. How can researchers optimize coupling efficiency for this compound in automated peptide synthesizers?

  • Coupling Reagents : Use HBTU/HOBt or PyAOP for high-yield acylation.
  • Double Coupling : Implement two consecutive coupling cycles for sterically hindered residues.
  • Real-Time Monitoring : Employ in-situ UV monitoring (301 nm for Fmoc depletion) to track reaction progress .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 145°C vs. literature values) may arise from polymorphic forms or impurities. Cross-validate with:

  • DSC Analysis : Determine exact melting behavior.
  • Recrystallization : Purify using ethyl acetate/hexane mixtures to isolate the dominant crystalline form .

Q. What alternative protecting groups for histidine imidazole are viable if Trt proves unsuitable for specific applications?

Consider:

  • Bum (Bis(trimethylsilyl)methyl) : Offers acid stability but requires fluoride-based deprotection.
  • Dnp (2,4-Dinitrophenyl) : Stable under SPPS conditions but requires thiolytic cleavage.
  • Mmt (4-Methoxytrityl) : Removed under milder acidic conditions than Trt .

Methodological Notes

  • Synthetic Protocols : For large-scale synthesis, refer to optimized routes using Fmoc-Cl and Trt-Cl under pH-controlled conditions (pH 8–9) to minimize dipeptide byproducts .
  • Data Interpretation : When analyzing 1^1H NMR spectra, account for rotameric splitting in the Fmoc group (δ 4.2–4.4 ppm for CH2_2) .
  • Safety : Handle TFA and piperidine in fume hoods due to toxicity and corrosive properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.